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Compound of Interest

Compound Name: Methyl 2-bromo-6-methylbenzoate

Cat. No.: B1631332

An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate: Properties, Synthesis,
and Applications

Introduction: A Versatile Building Block for Modern
Synthesis

In the landscape of organic chemistry and drug discovery, the strategic value of a molecular
intermediate is defined by its versatility, reactivity, and accessibility. Methyl 2-bromo-6-
methylbenzoate (CAS No. 99548-56-8) is a quintessential example of such a high-value
building block.[1] Its deceptively simple structure—a benzene ring substituted with bromo,
methyl, and methyl ester groups in a sterically hindered arrangement—nbelies a rich and
nuanced reactivity profile. This unique configuration makes it a prized precursor for
constructing complex molecular architectures, particularly in the synthesis of novel
pharmaceutical agents, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth technical overview of Methyl 2-bromo-6-methylbenzoate,
moving beyond a simple recitation of facts to explore the causal relationships between its
structure and its chemical behavior. Designed for researchers, chemists, and drug development
professionals, this document offers field-proven insights into the compound's properties,
synthesis, and strategic applications, grounded in authoritative references.
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Part 1: Physicochemical and Structural
Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its effective use
in experimental design, from reaction setup to purification. Methyl 2-bromo-6-methylbenzoate
is typically encountered as a colorless to light yellow liquid, a physical state consistent with its
relatively low melting point.[3] Its poor solubility in water and good solubility in common organic
solvents like ethers, benzene, and ethanol are characteristic of a moderately polar aromatic
ester.

Key Physicochemical Properties

All quantitative data have been consolidated into the table below for ease of reference and

comparison.
Property Value Source(s)
CAS Number 99548-56-8 [1]
Molecular Formula CoHoBrO:2 [3]
Molecular Weight 229.07 g/mol [4]
Appearance Colorless to light yellow liquid [3]
Melting Point ~25-27 °C [3]

N _ 141 °C (at 21 Torr) / 254.3 °C
Boiling Point [4]
(at 760 mmHQ)

Density ~1.433 g/cm?3 (Predicted) [3]

Flash Point 107.6 °C [4]
Sealed in dry, Room

Storage [3]
Temperature

Structural Elucidation & Predicted Spectral Data
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While comprehensive, peer-reviewed spectral data for this specific isomer is not widely
published, its structure allows for confident prediction of its key spectral features based on
established principles and data from closely related analogs. This predictive analysis is crucial
for quality control and reaction monitoring.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct regions.
The aromatic region should contain a multiplet corresponding to the three protons on the
benzene ring. The methyl ester group will produce a sharp singlet, typically downfield around
3.9 ppm. The methyl group attached directly to the ring will also appear as a singlet, but
further upfield.

e 1BC NMR Spectroscopy: The carbon spectrum will be characterized by a peak for the ester
carbonyl carbon (~165-170 ppm), multiple peaks in the aromatic region (120-140 ppm), a
peak for the ester methoxy carbon (~52 ppm), and a peak for the aryl methyl carbon. The
carbon bearing the bromine atom (C2) will be significantly influenced by the halogen's
electronegativity and deshielding effects.[5]

« Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. A
strong, sharp absorption band is expected around 1720-1740 cm~1, which is characteristic of
the C=0 (carbonyl) stretch of an aromatic ester. Additional bands corresponding to aromatic
C-H stretching will appear above 3000 cm~2, while aliphatic C-H stretching from the methyl
groups will be just below 3000 cm~.[6] A C-Br stretch is expected at lower wavenumbers.

¢ Mass Spectrometry (MS): The mass spectrum will be distinguished by a molecular ion peak
(M*) at m/z 228 and a prominent M+2 peak at m/z 230 of nearly equal intensity. This
distinctive isotopic signature is a hallmark of a monobrominated compound, arising from the
natural abundance of the 7°Br and 8!Br isotopes.

Part 2: Synthesis and Mechanistic Considerations

The most common and reliable method for preparing Methyl 2-bromo-6-methylbenzoate is
the esterification of its corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid.[3] The

significant steric hindrance around the carboxylic acid group, posed by the ortho-bromo and

ortho-methyl substituents, precludes simple acid-catalyzed (Fischer) esterification under mild
conditions. Consequently, a more robust two-step, one-pot activation protocol is required for

efficient conversion.
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Experimental Protocol: Synthesis via Acyl Chloride
Intermediate

This protocol is a self-validating system as the conversion to the highly reactive acyl chloride
intermediate ensures that the subsequent esterification proceeds to completion, even with a
sterically hindered substrate.

Step 1: Activation of the Carboxylic Acid

e In a fume hood, suspend 2-bromo-6-methylbenzoic acid (1.0 eq) in anhydrous
dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a
nitrogen inlet.

 To this suspension, add oxalyl chloride (1.3 eq) dropwise at room temperature.
¢ Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

 Stir the reaction mixture at room temperature for 2 hours. The evolution of gas (HCI and CO)
will be observed as the reaction proceeds.

Step 2: Esterification 5. Once the gas evolution ceases and the mixture becomes a clear
solution, concentrate the mixture under reduced pressure to remove the excess oxalyl chloride
and DCM. 6. To the resulting residue (the crude acyl chloride), add anhydrous methanol (5.0
eq) carefully at 0 °C. 7. Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Isolation 8. Concentrate the reaction mixture under reduced pressure to
remove the excess methanol. 9. To the residue, add a saturated aqueous solution of sodium
bicarbonate to quench any remaining acid chloride and neutralize HCI. 10. Extract the aqueous
layer with ethyl acetate (3x). 11. Combine the organic layers, dry with anhydrous magnesium
sulfate (MgSO0ea), filter, and concentrate under reduced pressure to yield Methyl 2-bromo-6-
methylbenzoate, which can often be used without further purification.

Causality and Mechanistic Insight

o Why Oxalyl Chloride and Catalytic DMF? The steric hindrance of the two ortho groups
makes the carboxylic acid poorly reactive. Oxalyl chloride converts the acid into its highly
electrophilic acyl chloride derivative. DMF acts as a catalyst by forming a Vilsmeier reagent
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in situ, which is the true activating agent in the catalytic cycle. This is a classic and highly
effective method for synthesizing acid chlorides that might otherwise be difficult to form.

o Workflow Diagram: The logical flow of this synthesis is depicted below.

Caption: Workflow for the synthesis of Methyl 2-bromo-6-methylbenzoate.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 2-bromo-6-methylbenzoate stems from its two distinct
functional groups, which can be addressed selectively or sequentially. The aryl bromide is a
handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl ester
provides a site for further functional group interconversion.

Methyl 2-bromo-6-methylbenzoate

(e.g., Suzuki, Buchwald)

Aryl Bromide Reactivity Ester Group

Pd-Catalyzed

Cross-Coupling Hydrolysis (NaOH)

Reduction (LiAIH4)

Biaryl Compounds Heteroaryl Linkages Carboxylic Acid Benzyl Alcohol

Click to download full resolution via product page

Caption: Dual reactivity pathways of Methyl 2-bromo-6-methylbenzoate.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp?)-Br bond is the most versatile reaction site on the molecule. The bromine atom
serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing
for the strategic formation of new bonds.[1] This capability is the cornerstone of its utility in
modern synthesis.
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e The Suzuki-Miyaura Coupling: This is arguably the most important reaction for this substrate.
It enables the coupling of the aryl bromide with a wide variety of organoboron reagents
(boronic acids or esters) to form biaryl structures, which are privileged motifs in many FDA-

approved drugs.[7] The reaction is valued for its mild conditions and high functional group
tolerance.[8]

R-B(OH): + Base enters

Transmetalation Ar-Pd(ll)Lz-R

Reductive

Ar-Pd(Il)L2-Br

Elimination Ar-R product exits

Ar-R

Oxidative
Addition

Ar-Br enters
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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